molecular formula C8H4BrClO2 B2869354 5-Bromo-7-chlorobenzofuran-3(2H)-one CAS No. 1153450-18-0

5-Bromo-7-chlorobenzofuran-3(2H)-one

Cat. No. B2869354
M. Wt: 247.47
InChI Key: KETJSJMINFSMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-chlorobenzofuran-3(2H)-one is a chemical compound that belongs to the family of benzofuran derivatives. It is a white crystalline powder that is used in various scientific research applications. This compound has attracted significant interest from researchers due to its various biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques and Intermediates

A novel approach to synthesizing bromo- and iodomethyl-substituted tetrahydrofurans leverages the photolysis of N-alkenoxythiazole-2(3H)-thiones and pyridine-2(1H)-thiones. This method provides a new route for the creation of halogenated organic compounds, which can be utilized in various synthetic applications, including the production of aryl-substituted tetrahydrofurans (Hartung et al., 2003).

Organic Synthesis Building Blocks

Investigation into 1-bromo-3-buten-2-one revealed its potential as a building block for organic synthesis. It has been found useful in the creation of 5-membered-aza-heterocycles and carbocycles, offering a versatile tool for chemists to design and synthesize new compounds (Westerlund et al., 2001).

Catalysis and Chemical Reactions

The selective amination of polyhalopyridines using a palladium-xantphos complex has been demonstrated to produce high yields of aminated products. This process exemplifies the catalytic capabilities of palladium complexes in facilitating specific chemical transformations (Jianguo Ji et al., 2003).

Precursors for Heteroditopic Ligands

One-pot halomethylation of 5-substituted salicylaldehydes provides an efficient method for the preparation of heteroditopic ligands. These ligands have applications in the binding of metal salts, showcasing their utility in coordination chemistry (Qiang Wang et al., 2006).

Reduction of Biomass-Derived Compounds

Catalytic reduction of furanic compounds derived from biomass into valuable chemicals and fuels highlights the potential of hydrogenation processes in the biorefinery sector. Such transformations are crucial for the sustainable conversion of biomass into a wide range of industrially relevant products (Nakagawa et al., 2013).

Versatile Precursors for Organic Synthesis

Brominated trihalomethylenones serve as versatile precursors in the synthesis of various pyrazole derivatives, demonstrating their utility in the creation of compounds with potential biological activities (Martins et al., 2013).

properties

IUPAC Name

5-bromo-7-chloro-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETJSJMINFSMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one

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